molecular formula C7H5N3O B14415427 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate CAS No. 83308-31-0

2-Diazonio-1-(pyridin-2-yl)ethen-1-olate

Cat. No.: B14415427
CAS No.: 83308-31-0
M. Wt: 147.13 g/mol
InChI Key: YGPKEGAGPNUVNG-UHFFFAOYSA-N
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Description

2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is a chemical compound with the molecular formula C7H5N3O It is known for its unique structure, which includes a diazonium group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate typically involves the diazotization of 2-aminopyridine. This process includes the reaction of 2-aminopyridine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(pyridin-2-yl)ethen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners, with the reaction medium being slightly acidic to neutral.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

    Substitution Reactions: Products include halogenated pyridines, hydroxypyridines, and aminopyridines.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The main product is the corresponding amine.

Scientific Research Applications

2-Diazonio-1-(pyridin-2-yl)ethen-1-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.

    Industry: It is used in the production of azo dyes, which are important in textile and printing industries.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo bond.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-(pyridin-4-yl)ethen-1-olate: Similar structure but with the diazonium group attached to the 4-position of the pyridine ring.

    2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate: Contains an additional dioxopyrrolidinyl group.

Uniqueness

2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.

Properties

83308-31-0

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

2-diazo-1-pyridin-2-ylethanone

InChI

InChI=1S/C7H5N3O/c8-10-5-7(11)6-3-1-2-4-9-6/h1-5H

InChI Key

YGPKEGAGPNUVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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